2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Overview
Description
2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(difluoromethoxy)benzene.
Cyclopropanation: The 2-(difluoromethoxy)benzene undergoes cyclopropanation using a suitable cyclopropane precursor under controlled conditions.
Carboxylation: The cyclopropane derivative is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the cyclopropane moiety.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, where it may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation: Products may include phenolic derivatives or carboxylated cyclopropane compounds.
Reduction: Alcohol derivatives or other reduced forms of the original compound.
Substitution: Various substituted phenyl or cyclopropane derivatives.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The cyclopropane ring can provide structural rigidity, affecting the compound’s overall activity and stability.
Comparison with Similar Compounds
- 2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[2-(Methoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[2-(Chloromethoxy)phenyl]cyclopropane-1-carboxylic acid
Comparison:
- 2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.
- The trifluoromethoxy analog may exhibit different reactivity and biological activity due to the additional fluorine atom.
- The methoxy analog lacks the fluorine atoms, potentially resulting in different chemical and biological properties.
- The chloromethoxy analog introduces a chlorine atom, which can significantly alter the compound’s reactivity and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-9-4-2-1-3-6(9)7-5-8(7)10(14)15/h1-4,7-8,11H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQHUVWIKWWTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157139-29-1 | |
Record name | 2-[2-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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